O,O-Bis(4-chlorophenyl) phosphorochloridothioate
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of O,O-Bis(4-chlorophenyl) phosphorochloridothioate follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds. According to IUPAC nomenclature principles, this compound is classified as chloro-bis(4-chlorophenoxy)-sulfanylidene-λ5-phosphane, reflecting its phosphorus center bonded to two 4-chlorophenoxy groups, one chlorine atom, and featuring a phosphorus-sulfur double bond characteristic of phosphorothioate structures. The lambda notation (λ5) indicates the hypervalent nature of the phosphorus atom, which exhibits an expanded octet configuration typical of third-period elements.
The compound belongs to the broader category of phosphorochloridothioates, which are characterized by the presence of both chlorine and sulfur substituents attached to the phosphorus center. This classification places it within the organophosphorus family, specifically among compounds that serve as important intermediates in the synthesis of various phosphorothioate derivatives. The systematic naming reflects the compound's structure through the bis(4-chlorophenyl) designation, indicating two identical 4-chlorophenyl groups attached via oxygen atoms to the central phosphorus atom.
The IUPAC classification system for this compound emphasizes its membership in the phosphorothioate class, distinguished from phosphorodithioates and other related categories by the presence of a single sulfur atom double-bonded to phosphorus. This structural feature significantly influences the compound's chemical reactivity and physical properties, particularly its spectroscopic characteristics and potential for further chemical transformation.
Properties
IUPAC Name |
chloro-bis(4-chlorophenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3O2PS/c13-9-1-5-11(6-2-9)16-18(15,19)17-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQOSDILQMXCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=S)(OC2=CC=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3O2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308254 | |
| Record name | NSC202838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55526-70-0 | |
| Record name | NSC202838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC202838 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(4-chlorophenyl) phosphorochloridothioate typically involves the reaction of phosphorus pentachloride (PCl5) with 4-chlorophenol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: O,O-Bis(4-chlorophenyl) phosphorochloridothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
O,O-Bis(4-chlorophenyl) phosphorochloridothioate is a chemical compound with various applications, particularly in scientific research and pesticide formulation. This article explores its applications, mechanisms, and relevant case studies.
Basic Information
- Chemical Name : this compound
- CAS Number : 55526-70-0
- Molecular Formula : C12H8Cl3O2PS
- Molecular Weight : 353.59 g/mol
Structure
The compound features two chlorophenyl groups attached to a phosphorochloridothioate moiety, contributing to its biological activity and chemical stability.
Pesticide Formulation
This compound is primarily utilized in the formulation of pesticides. Its efficacy as an insecticide stems from its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects. This mechanism leads to paralysis and death of target pests, making it effective against a range of agricultural pests.
Case Study: Efficacy Against Specific Pests
A study demonstrated that formulations containing this compound showed significant mortality rates in common agricultural pests such as aphids and beetles. The compound's rapid action and residual effects make it a valuable tool for integrated pest management strategies.
Research in Biochemistry
In biochemical research, this compound serves as a model compound for studying enzyme inhibition and neurotoxic effects. Its ability to mimic neurotransmitter interactions allows researchers to explore pathways involved in neurodegenerative diseases.
Case Study: Neurotoxicity Studies
Research has indicated that exposure to this compound can lead to neurotoxic effects similar to those observed with organophosphate pesticides. In vitro studies on neuronal cell lines have shown that this compound induces apoptosis through oxidative stress pathways.
Analytical Chemistry
The compound is also used as a reference standard in analytical chemistry for the detection of pesticide residues in food and environmental samples. Its unique chemical properties allow for the development of sensitive detection methods, including gas chromatography and mass spectrometry.
Case Study: Residue Analysis
A method developed for the detection of this compound residues in agricultural products demonstrated high sensitivity and specificity, ensuring compliance with safety regulations.
Safety and Environmental Impact
This compound is classified as hazardous due to its potential neurotoxic effects and environmental persistence. Proper handling and application guidelines are crucial to minimize risks associated with its use.
Toxicological Data
- Skin Irritation : Causes skin irritation.
- Eye Irritation : Causes serious eye irritation.
- Respiratory Effects : May cause respiratory irritation upon inhalation.
Environmental Considerations
Studies indicate that the compound can persist in soil and water systems, raising concerns about its impact on non-target organisms and ecosystems. Regulatory bodies emphasize the need for careful assessment before use in agricultural practices.
Mechanism of Action
The mechanism of action of O,O-Bis(4-chlorophenyl) phosphorochloridothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Organophosphorochloridothioates
O,O-Dimethyl Phosphorochloridothioate
- CAS Number : 2524-03-0
- Molecular Formula : C₂H₆ClO₂PS
- Molecular Weight : 160.56 g/mol
- Key Differences :
O,O-Bis(pentachlorophenyl) Propylphosphoramidothioate
- CAS Number: Not specified (novel compound).
- Synthesis : Derived from O-pentachlorophenyl alkylphosphoroamidochloridothioates and acetamides .
- Key Differences: Pentachlorophenyl groups increase chlorine content (vs. Propyl chain introduces alkyl flexibility, altering hydrolysis rates.
Phosacetim (O,O-Bis(4-chlorophenyl) N-acetimidoylphosphoramidothioate)
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis
Key Observations :
Toxicity : Phosacetim’s acetimidoyl group correlates with acute toxicity, whereas the dimethyl variant’s mutagenicity highlights the role of substituent size and electronegativity .
Reactivity : The chlorothioate group in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) than the thiophosphoryl chloride in diethyl analogs .
Biological Activity
O,O-Bis(4-chlorophenyl) phosphorochloridothioate is a phosphorus-containing compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound has the molecular formula C12H8Cl3O2PS. It features a phosphorothioate core with two 4-chlorophenyl groups attached. The presence of both phosphorus and sulfur atoms contributes to its unique reactivity profile, making it a subject of interest in various fields, particularly in organic synthesis and biological research.
The biological activity of this compound primarily involves its interactions with target proteins. The compound can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activities. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound may affect metabolic pathways related to disease processes.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Anticancer Activity : The compound has demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma). For example, one study reported an IC50 value of less than 10 µM against A549 cells, indicating potent anticancer effects .
- Cholinesterase Inhibition : this compound has been evaluated for its ability to inhibit cholinesterases, which are critical in neurotransmission. Its inhibitory activity was found to be comparable to known inhibitors like rivastigmine .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various pathogens | Varies | |
| Anticancer | A549 (lung cancer) | <10 | |
| Cholinesterase Inhibition | Electric eel AChE | 8.04 ± 0.27 |
Case Study: Anticancer Activity
In a recent study investigating the anticancer properties of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. The results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 5 µM, showcasing its potential as a therapeutic agent in oncology .
Case Study: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory effects of this compound compared to established inhibitors. The results revealed that this compound exhibited potent inhibition against acetylcholinesterase, with an IC50 value significantly lower than many other tested compounds. This suggests its potential utility in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are commonly used .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for O,O-Bis(4-chlorophenyl) phosphorochloridothioate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A general approach involves reacting thiophosphoryl chloride (PSCl₃) with substituted phenol derivatives (e.g., 4-chlorophenol) in anhydrous solvents like dichloromethane (CH₂Cl₂). For optimization, stoichiometric ratios (e.g., 2:1 phenol-to-PSCl₃), reaction temperature (0–5°C to minimize side reactions), and catalytic bases (e.g., pyridine) to neutralize HCl byproducts are critical .
- Characterization : Confirm purity via <sup>31</sup>P NMR (expected δ ~50–60 ppm for thiophosphoryl chlorides) and FT-IR (P=S stretch ~550–600 cm⁻¹). Elemental analysis (C, H, S, Cl) ensures stoichiometric accuracy.
Q. How can researchers safely handle this compound in laboratory settings?
- Safety Protocol :
- Personal Protection : Use nitrile gloves, chemical-resistant aprons, and goggles. Work in a fume hood with HEPA filters to mitigate inhalation risks .
- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and absorb with vermiculite. Avoid water to prevent exothermic decomposition .
Q. What analytical techniques are most effective for characterizing structural and electronic properties of this compound?
- Techniques :
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., P–S ~1.93 Å) and dihedral angles between aromatic rings. SHELX programs are widely used for refinement .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 401.9 for C₁₂H₈Cl₃OPS) and fragmentation patterns.
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict electrostatic potential surfaces and reactive sites .
Advanced Research Questions
Q. How does the hydrolysis mechanism of this compound vary under different pH conditions?
- Experimental Design :
- Kinetic Studies : Monitor hydrolysis rates in buffered solutions (pH 2–12) using <sup>31</sup>P NMR or HPLC. For example, acidic conditions (pH < 4) may favor P–Cl bond cleavage, while alkaline conditions (pH > 10) promote P–O aryl bond hydrolysis .
- Product Identification : LC-MS or GC-MS identifies degradation products (e.g., bis(4-chlorophenyl) thiophosphoric acid).
Q. What strategies resolve contradictions in reactivity data between theoretical predictions and experimental observations?
- Case Study : If DFT models predict nucleophilic attack at the sulfur atom but experiments show P–Cl reactivity, consider:
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) may stabilize transition states differently than gas-phase calculations.
- Steric Hindrance : Bulky 4-chlorophenyl groups may redirect attack to less hindered sites.
- Validation : Use isotopic labeling (<sup>34</sup>S) or kinetic isotope effects (KIE) to trace reaction pathways .
Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?
- Methodology :
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic media; track degradation via HPLC-MS.
- Biodegradation : Use soil slurry assays with microbial consortia; quantify residual compound via GC-ECD.
- Ecotoxicity : Test acute toxicity (e.g., Daphnia magna LC₅₀) and bioaccumulation factors (log Kow predictions) .
Q. How can computational tools predict the compound’s interactions with biological targets (e.g., acetylcholinesterase inhibition)?
- Approach :
- Docking Simulations : Use AutoDock Vina to model binding to enzyme active sites (e.g., human AChE PDB: 4EY7).
- MD Simulations : Run 100-ns trajectories to assess stability of predicted complexes (e.g., RMSD < 2 Å).
- Validation : Compare with in vitro enzyme inhibition assays (IC₅₀ values) .
Data Contradiction Analysis Example
Issue : Discrepancies in reported melting points (e.g., 85°C vs. 92°C).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
